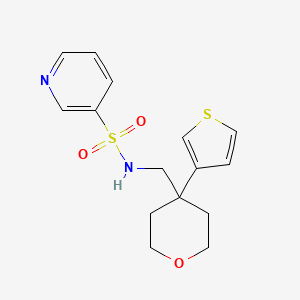
N-((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridin-3-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)pyridine-3-sulfonamide” is a complex organic molecule that contains a pyridine ring, a thiophene ring, and a tetrahydropyran ring . These types of compounds are often used in the development of new drugs and materials .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various functional groups . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the different functional groups present in the molecule . For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine and thiophene rings might make the compound aromatic and relatively stable . The sulfonamide group could make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
- Thiophenderivate haben antimikrobielle Aktivität gezeigt . Diese Verbindungen können das Wachstum von Bakterien, Pilzen und anderen Mikroorganismen hemmen. Untersuchungen zu den spezifischen antimikrobiellen Wirkungen dieser Verbindung könnten für die Entwicklung neuer Antibiotika oder Antimykotika wertvoll sein.
- Einige Thiophenderivate zeigen analgetische und entzündungshemmende Eigenschaften . Die Untersuchung des Potenzials dieser Verbindung zur Linderung von Schmerzen und zur Reduzierung von Entzündungen könnte zur Entwicklung neuer Therapeutika beitragen.
- Thiophen-haltige Verbindungen wurden auf ihre Antitumorwirkungen untersucht . Die Untersuchung der Auswirkungen dieser Verbindung auf Krebszelllinien und das Verständnis ihres Wirkmechanismus könnten Einblicke in potenzielle Krebstherapien liefern.
- Thiophenderivate werden als Inhibitoren für Metallkorrosion eingesetzt . Das Verständnis ihrer Wirksamkeit bei der Verhinderung von Metalldegradation könnte praktische Anwendungen in Industrien wie Bau und Transport haben.
- In der Materialwissenschaft werden Thiophenderivate bei der Herstellung von Leuchtdioden (LEDs) eingesetzt . Die Untersuchung der Rolle dieser Verbindung bei der Verbesserung der LED-Leistung könnte zu Fortschritten in der Optoelektronik beitragen.
- N-(Thiophen-2-yl)nicotinamidderivate haben vielversprechende fungizide Aktivität gegen Gurken-Falschen Mehltau (CDM) gezeigt . Weitere Forschungen könnten ihr Potenzial als landwirtschaftliche Fungizide untersuchen.
- Obwohl diese Verbindung nicht direkt auf diese Wirkung untersucht wurde, haben andere Thiophenderivate antihypertensive Wirkungen gezeigt . Die Untersuchung, ob diese Verbindung ähnliche Eigenschaften aufweist, könnte für die kardiovaskuläre Forschung relevant sein.
- Unter verschiedenen Derivaten haben einige Verbindungen, die Thiophenmoleküle enthalten, ein gutes antimikrobielles Potenzial gezeigt . Die Erforschung der spezifischen antibakteriellen und antifungalischen Wirkungen dieser Verbindung könnte aufschlussreich sein.
Antimikrobielle Eigenschaften
Analgetische und entzündungshemmende Wirkungen
Antitumoraktivität
Korrosionsschutz
Leuchtdioden (LEDs)
Fungizide Aktivität
Antihypertensive Effekte: (Potenziell):
Antimikrobielles Potenzial
Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieser Verbindung von antimikrobiellen Aktivitäten über entzündungshemmende Wirkungen und Antitumorpotenzial bis hin zu Korrosionsschutz und sogar Beiträgen zur LED-Technologie reichen. Weitere Forschung ist erforderlich, um ihre therapeutische Bedeutung in diesen Bereichen vollständig aufzudecken. 🌟
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-thiophen-3-yloxan-4-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,14-2-1-6-16-10-14)17-12-15(4-7-20-8-5-15)13-3-9-21-11-13/h1-3,6,9-11,17H,4-5,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVFNPHJQIZKMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)


![Dimethyl{2-[(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyrid in-4-yl))amino]ethyl}amine](/img/structure/B2401665.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2401668.png)
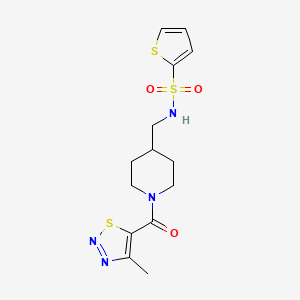
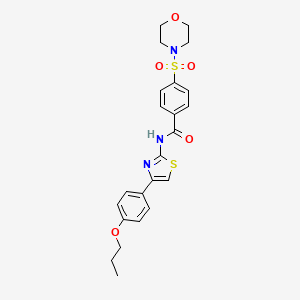
![2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401674.png)
![4-[3-(2,5-Dioxopyrrolidin-1-yl)propanamido]benzoic acid](/img/structure/B2401675.png)
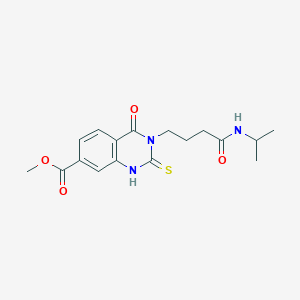
![N-[[1-(Hydroxymethyl)cyclobutyl]methyl]-N-[(4-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2401678.png)
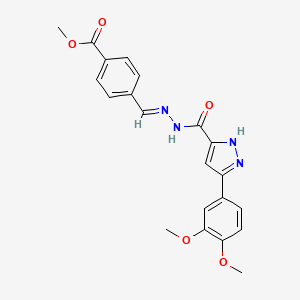
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2401681.png)
